Methyl 1-naphthoate

Description

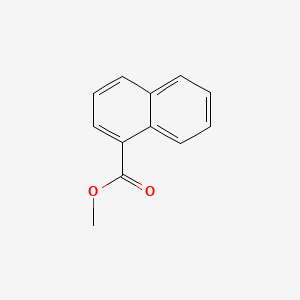

Structure

3D Structure

Properties

IUPAC Name |

methyl naphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-14-12(13)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMRROBKAACRWBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901030976 | |

| Record name | Methyl 1-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28804-90-2, 2459-24-7 | |

| Record name | Methyl naphthoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028804902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1-naphthoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 1-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl naphthoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2459-24-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Methyl 1-Naphthoate

This technical guide provides a comprehensive analysis of Methyl 1-naphthoate, structured for researchers and drug development professionals.

Chemical Identity & Functional Profile

Executive Summary

Methyl 1-naphthoate (CAS: 2459-24-7) is the methyl ester of 1-naphthoic acid, distinct from its solid isomer methyl 2-naphthoate by its physical state (liquid at room temperature) and steric conformation. While primarily utilized as a synthetic intermediate in pharmaceutical chemistry, its value extends to photophysics, where it serves as a reference fluorophore with solvatochromic properties. This guide analyzes its physicochemical behavior, synthesis logic, and reactivity profile, emphasizing the steric influence of the peri-hydrogen atom.

Physicochemical Profile

Unlike methyl 2-naphthoate, which crystallizes readily (MP: ~77 °C), methyl 1-naphthoate remains liquid at standard ambient temperature and pressure. This phase difference is a direct consequence of the steric repulsion between the ester carbonyl group and the hydrogen atom at the C8 position (peri-position), which disrupts the planar stacking required for efficient crystal lattice formation.

Key Physical Data

| Property | Value | Technical Context |

| CAS Number | 2459-24-7 | Unique Identifier |

| Molecular Formula | C₁₂H₁₀O₂ | MW: 186.21 g/mol |

| Physical State | Viscous Liquid | Contrast:[1] Methyl 2-naphthoate is solid.[2] |

| Boiling Point | 166–168 °C | @ 12 mmHg (approx. 300 °C at 760 mmHg) |

| Density | 1.173 g/mL | Higher density than water; lipophilic. |

| Refractive Index | High value due to aromatic conjugation. | |

| Solubility | Organic Solvents | Miscible with EtOH, Et₂O, CHCl₃; insoluble in H₂O. |

Synthesis & Process Chemistry

The synthesis of methyl 1-naphthoate is governed by the accessibility of the C1 position. Direct esterification is the standard industrial route, but laboratory scale-up often employs the Grignard method to ensure regioselectivity starting from 1-bromonaphthalene.

Method A: Acid-Catalyzed Fischer Esterification

The most robust protocol involves refluxing 1-naphthoic acid with excess methanol and a sulfuric acid catalyst.

-

Yield: >90%

-

Purification: Vacuum distillation is required to remove the high-boiling unreacted acid.

Method B: Grignard Carboxylation (De Novo Synthesis)

For isotopically labeled variants or high-purity needs, the pathway proceeds from naphthalene bromination.

Experimental Logic:

-

Bromination: Electrophilic substitution of naphthalene yields 1-bromonaphthalene (kinetic product).

-

Grignard Formation: Reaction with Mg in dry ether.

-

Carboxylation: Quenching with CO₂ yields 1-naphthoic acid.

-

Methylation: Treatment with MeOH/H⁺ or Diazomethane (CH₂N₂).

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow from raw naphthalene to the target ester, highlighting critical intermediates.

Caption: Step-wise synthesis pathway from Naphthalene to Methyl 1-Naphthoate via Grignard intermediate.

Photophysical Properties

Methyl 1-naphthoate is a chromophore of significant interest due to its "prompt fluorescence" and sensitivity to solvent polarity.

Spectral Characteristics[5][6][7][8][9][10][11]

-

Excitation Maximum (

): ~281 nm ( -

Emission Maximum (

): ~339–350 nm (Solvent dependent). -

Stokes Shift: ~58 nm.

Expert Insight: Solvatochromism & The "Proximity Effect"

The fluorescence quantum yield and emission wavelength of methyl 1-naphthoate are sensitive to the solvent environment. In polar solvents, the emission redshifts due to the stabilization of the intramolecular charge transfer (ICT) excited state.

-

Mechanism: The ester group acts as an electron acceptor, while the naphthalene ring acts as a donor. Upon excitation, the dipole moment increases. Polar solvents relax around this excited dipole, lowering its energy and shifting emission to longer wavelengths (Red Shift).[3]

Caption: Simplified Jablonski diagram illustrating the excitation and solvent-stabilized emission cycle.

Chemical Reactivity Profile

The reactivity of methyl 1-naphthoate is dominated by the Steric Inhibition of Resonance caused by the peri-hydrogen (H8).

Hydrolytic Stability (Kinetics)

Methyl 1-naphthoate hydrolyzes significantly slower than methyl 2-naphthoate.

-

Causality: The H8 atom sterically crowds the ester carbonyl carbon. This hinders the approach of the nucleophile (OH⁻) during the formation of the tetrahedral intermediate in base-catalyzed hydrolysis.

-

Implication: In metabolic stability assays, the 1-isomer often shows a longer half-life (

) compared to the 2-isomer analogues.

Electrophilic Aromatic Substitution

The ester group is electron-withdrawing (deactivating) and meta-directing (relative to itself). However, in the naphthalene system, substitution occurs on the ring not bearing the deactivated group.

-

Major Products: Nitration or bromination will occur primarily at the C5 and C8 positions (alpha positions on the unsubstituted ring).

Caption: Reactivity map showing major transformation pathways and regioselectivity.

Applications in R&D

-

Metabolic Probe: Used as a substrate to evaluate esterase activity in liver microsomes. The cleavage to 1-naphthoic acid is easily monitored by HPLC.

-

Fluorescence Standard: Due to its high quantum yield and known Stokes shift, it is used to calibrate fluorescence spectrometers and study solvent polarity in complex mixtures.

-

Fragrance Chemistry: While less common than the 2-isomer (which has a neroli/orange blossom scent), the 1-isomer is used for specific earthy/phenolic notes in perfumery.

Safety & Handling

-

GHS Classification:

-

Eye Dam. 1 (H318): Causes serious eye damage.

-

Aquatic Chronic 2 (H411): Toxic to aquatic life with long-lasting effects.

-

-

Handling Protocol: Wear chemical-resistant gloves (Nitrile) and tightly fitting safety goggles. Avoid aerosol formation.

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

References

-

Stenutz, R. (2025). Methyl 1-naphthoate Physical Data. Stenutz.eu. Link

-

National Institutes of Health (NIH). (2025). Methyl 1-naphthoate - PubChem Compound Summary. PubChem. Link

-

Organic Syntheses. (1931).[2] α-Naphthoic Acid Synthesis. Org. Synth. 11, 80. Link

-

AAT Bioquest. (2025). Spectrum of 1-Methyl Naphthalene (Analogous Fluorophore). AAT Bioquest Spectrum Viewer.[4][5] Link

-

Wells, P. R., & Adcock, W. (1965). Substituent effects in naphthalene. III. Saponification of methyl naphthoates. Australian Journal of Chemistry. Link

Sources

- 1. 1-Naphthoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]

- 3. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 4. Spectrum [1-Methyl Naphthalene] | AAT Bioquest [aatbio.com]

- 5. Spectrum [1-Methyl Naphthalene] | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to the Molecular Weight and Formula of Methyl 1-Naphthoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining Methyl 1-Naphthoate

Methyl 1-naphthoate is an organic compound classified as a methyl ester of 1-naphthoic acid. Structurally, it consists of a naphthalene ring system where a methyl ester group is attached at the 1-position. This aromatic ester is a valuable building block in organic synthesis and has applications in various research areas, including the development of novel pharmaceuticals and materials science.[1][2] A fundamental aspect of utilizing this compound effectively and safely in a laboratory setting is a thorough understanding of its core physicochemical properties, beginning with its molecular formula and molecular weight.

Core Physicochemical Properties

A precise understanding of a compound's molecular formula and weight is paramount for stoichiometric calculations in chemical reactions, preparation of solutions of known concentrations, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C12H10O2 | [3], [4] |

| Molecular Weight | 186.21 g/mol | [1][3], [1] |

| CAS Number | 2459-24-7 | [5], [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Pleasant aromatic | [1] |

Synthesis of Methyl 1-Naphthoate

From a synthetic chemistry perspective, methyl 1-naphthoate is typically prepared via the esterification of 1-naphthoic acid. A common laboratory-scale synthesis involves the reaction of 1-naphthoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. This reaction, known as Fischer esterification, is a well-established and reliable method for producing high yields of the desired ester.

Alternatively, more reactive derivatives of 1-naphthoic acid, such as its acyl chloride (1-naphthoyl chloride), can be reacted with methanol. This method is often faster and may not require a catalyst but necessitates the prior preparation of the acyl chloride. The choice of synthetic route depends on factors such as the desired scale, available starting materials, and required purity. The synthesis of the precursor, 1-naphthoic acid, can be achieved through the carboxylation of the Grignard reagent derived from 1-bromonaphthalene.[6]

Experimental Determination of Molecular Weight: A Mass Spectrometry Approach

While the theoretical molecular weight of methyl 1-naphthoate is calculated from its molecular formula, experimental verification is a critical step in compound characterization. Mass spectrometry is the gold standard for determining the molecular weight of a compound with high accuracy.

Experimental Workflow:

The following diagram illustrates a typical workflow for the determination of the molecular weight of methyl 1-naphthoate using electrospray ionization mass spectrometry (ESI-MS).

Caption: Workflow for Molecular Weight Determination by ESI-MS.

Detailed Protocol for Mass Spectrometry Analysis:

1. Sample Preparation:

- Rationale: The sample must be in a solution that is compatible with the ESI-MS system. Methanol is a common choice due to its volatility and ability to dissolve a wide range of organic compounds.

- Procedure:

- Accurately weigh approximately 1 mg of methyl 1-naphthoate.

- Dissolve the sample in 1 mL of high-purity methanol to create a 1 mg/mL stock solution.

- Further dilute the stock solution with methanol to a final concentration of approximately 10 µg/mL.

2. Instrument Setup:

- Rationale: Proper instrument parameters are crucial for obtaining a high-quality mass spectrum.

- Procedure:

- Set the ESI source to positive ion mode. Methyl 1-naphthoate is expected to form protonated molecules [M+H]+ or adducts with other cations present in the solvent.

- Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable spray and efficient ionization.

3. Data Acquisition:

- Rationale: The sample is introduced into the mass spectrometer for analysis.

- Procedure:

- Infuse the prepared sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

- Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 100-300).

4. Data Analysis:

- Rationale: The resulting mass spectrum is interpreted to determine the molecular weight.

- Procedure:

- Examine the mass spectrum for the molecular ion peak. For methyl 1-naphthoate (C12H10O2), the expected monoisotopic mass is approximately 186.07 Da.[3]

- In positive ion mode, the primary ion observed will likely be the protonated molecule [M+H]+ at an m/z of approximately 187.08. Adducts with sodium [M+Na]+ (m/z ≈ 209.06) or potassium [M+K]+ (m/z ≈ 225.04) may also be present.

- The accurate mass measurement from a high-resolution mass spectrometer can be used to confirm the elemental composition.

Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) can be employed to further confirm the structure of methyl 1-naphthoate by fragmenting the molecular ion and analyzing the resulting fragment ions.[7][8]

Conclusion

A comprehensive understanding of the molecular formula (C12H10O2) and molecular weight (186.21 g/mol ) of methyl 1-naphthoate is foundational for its application in research and development. This guide has provided the core physicochemical data, outlined a common synthetic approach, and detailed an experimental workflow for the empirical determination of its molecular weight using mass spectrometry. Adherence to these principles of chemical characterization ensures the accuracy and reproducibility of experimental outcomes.

References

-

CP Lab Safety. Methyl 1-Naphthoate, min 98%, 1 gram. [Link]

-

ChemSynthesis. methyl 1-naphthoate - 2459-24-7, C12H10O2, density, melting point, boiling point, structural formula, synthesis. [Link]

-

Stenutz. methyl 1-naphthoate. [Link]

-

Wikipedia. 1-Naphthoic acid. [Link]

-

PubChem. Naphthalenecarboxylic acid, methyl ester | C12H10O2 | CID 120056. [Link]

-

Journal of Chemical and Pharmaceutical Research. Differentiation of methyl naphthoate isomers on the basis of CID MS/MS spectra of their metal cation complexes. [Link]

-

Journal of Chemical and Pharmaceutical Research. 67-77 Research Article Differentiation of methyl naphthoate isom. [Link]

Sources

- 1. Buy Methyl 1-naphthoate | 2459-24-7 [smolecule.com]

- 2. biosynth.com [biosynth.com]

- 3. Naphthalenecarboxylic acid, methyl ester | C12H10O2 | CID 120056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. METHYL 1-NAPHTHOATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]

- 7. jocpr.com [jocpr.com]

- 8. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Potential Biological Activity of Methyl 1-Naphthoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-naphthoate, a derivative of naphthoic acid, presents a compelling starting point for investigating novel therapeutic agents. The naphthalene scaffold is a common feature in a variety of biologically active compounds, and esters of naphthoic acid have been explored for their potential pharmacological effects. This guide provides a comprehensive overview of the known and potential biological activities of methyl 1-naphthoate, drawing insights from studies on closely related derivatives. We will delve into its potential as an antitumor, antimicrobial, and anti-inflammatory agent, and provide detailed, field-proven protocols for its evaluation.

Unveiling the Therapeutic Potential: Key Areas of Investigation

While direct and extensive research on methyl 1-naphthoate is emerging, the known biological activities of its derivatives provide a strong rationale for its investigation in several key therapeutic areas.

Potential Antitumor Activity

Naphthalene derivatives have shown significant promise in oncology research. For methyl 1-naphthoate, its potential as a precursor for more complex antitumor agents has been noted[1]. The proposed mechanisms of action for related compounds often involve the inhibition of key cellular signaling pathways crucial for cancer cell proliferation and survival.

1.1. Inhibition of Glycogen Synthase Kinase-3 (GSK-3)

Methyl 1-naphthoate has been identified as a potential inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a protein implicated in the progression of cancer[2]. GSK-3 is a multifunctional serine/threonine kinase that is a key regulator of numerous cellular processes, including cell proliferation and apoptosis. Its inhibition can lead to a differentiated phenotype in cancer cells and impair their glucose metabolism[3].

1.2. Inhibition of Myeloid Cell Leukemia-1 (Mcl-1)

Another promising avenue of investigation is the potential of methyl 1-naphthoate to inhibit the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1)[2]. Mcl-1 is overexpressed in many cancers and plays a critical role in allowing cancer cells to evade apoptosis (programmed cell death)[2]. Inhibition of Mcl-1 can restore the natural process of apoptosis in cancer cells, making it a valuable target in oncology.

Caption: Workflow for evaluating the antimicrobial activity of methyl 1-naphthoate.

Potential Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Derivatives of methyl 1-naphthoate have been shown to possess anti-inflammatory effects through the coordinated inhibition of multiple signaling pathways.[1] A notable example is methyl-1-hydroxy-2-naphthoate (MHNA), which has been demonstrated to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in murine macrophages.[4]

3.1. Inhibition of Inflammatory Mediators

MHNA significantly inhibits the release of nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in LPS-stimulated macrophages. It also suppresses the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]

3.2. Modulation of Key Signaling Pathways

The anti-inflammatory effects of MHNA are attributed to its ability to suppress the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][4] Specifically, MHNA inhibits the degradation of IκB-α, thereby preventing the nuclear translocation of NF-κB, and decreases the phosphorylation of p38 MAPK and c-Jun N-terminal kinases (JNK).[4]

Caption: Proposed mechanism of anti-inflammatory action of methyl-1-hydroxy-2-naphthoate.

Detailed Experimental Protocols

The following protocols provide a starting point for the comprehensive evaluation of methyl 1-naphthoate's biological activities.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This assay determines the concentration of methyl 1-naphthoate that inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Methyl 1-naphthoate

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., acidic isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of methyl 1-naphthoate in culture medium (with a final DMSO concentration not exceeding 0.5%). Replace the medium in the wells with the compound dilutions and include a vehicle control (medium with DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This method determines the minimum inhibitory concentration (MIC) of methyl 1-naphthoate required to inhibit the growth of a specific microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Methyl 1-naphthoate

-

DMSO

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of methyl 1-naphthoate in DMSO.

-

Serial Dilution: Perform a two-fold serial dilution of the compound in the appropriate broth in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: GSK-3β Kinase Inhibition Assay

This assay measures the ability of methyl 1-naphthoate to inhibit the activity of the GSK-3β enzyme.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3β substrate (e.g., a phosphopeptide)

-

ATP

-

Kinase buffer

-

Methyl 1-naphthoate

-

ADP-Glo™ Kinase Assay kit (or similar)

-

384-well plates

-

Luminometer

Procedure:

-

Reaction Setup: In a 384-well plate, add the kinase buffer, GSK-3β enzyme, and varying concentrations of methyl 1-naphthoate.

-

Initiate Reaction: Add the GSK-3β substrate and ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: A decrease in luminescence indicates inhibition of GSK-3β activity. Calculate the IC50 value from a dose-response curve.

Quantitative Data Summary

While specific quantitative data for methyl 1-naphthoate is limited in publicly available literature, the following table summarizes the known activity of a key derivative, providing a benchmark for future studies.

| Compound | Biological Activity | Assay System | Key Findings | Reference |

| Methyl-1-hydroxy-2-naphthoate | Anti-inflammatory | LPS-stimulated murine macrophages | Significantly inhibited the release of NO, IL-1β, and IL-6. Suppressed the protein expression of iNOS and COX-2. Inhibited NF-κB and MAPK pathways. | [4] |

Conclusion

Methyl 1-naphthoate stands as a promising scaffold for the development of novel therapeutic agents. The established anti-inflammatory activity of its hydroxylated derivative, coupled with the known antitumor and antimicrobial properties of the broader naphthalene class, strongly supports a comprehensive investigation into its biological potential. The detailed protocols provided in this guide offer a robust framework for researchers to systematically evaluate the efficacy of methyl 1-naphthoate and its future derivatives. Further research is warranted to elucidate the specific mechanisms of action and to generate the quantitative data necessary to advance this compound through the drug discovery pipeline.

References

-

Zhang, J. Y., Jin, H., Wang, G. F., Yu, P. J., Wu, S. Y., Zhu, Z. G., ... & Wu, S. G. (2011). Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways. Inflammation research, 60(9), 851–859. [Link]

-

Varadarajan, S., et al. (2013). A novel small molecule that is a potent and selective inhibitor of Mcl-1 in vitro and in vivo. Journal of Biological Chemistry, 288(48), 34569-34581. [Link]

-

Pal, K., et al. (2015). Inhibition of GSK-3 induces differentiation and impaired glucose metabolism in renal cancer. Molecular cancer therapeutics, 14(3), 634–644. [Link]

-

Captor Therapeutics. (2023). MCL-1: A TARGET WITH IMMENSE POTENTIAL IN ONCOLOGY. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]

-

Palomo, V., & Martinez, A. (2017). Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. Frontiers in molecular neuroscience, 10, 407. [Link]

-

Mb-ME shows a strong ability to inhibit the production of nitric oxide and the expression of inflammatory genes. (2021). MDPI. [Link]

-

Timchenko, L. (n.d.). Inhibition of GSK3 beta as potential therapy for DM1. Grantome. [Link]

-

Wang, C., et al. (2023). Methyl 2-naphthoates with anti-inflammatory activity from Morinda officinalis. Fitoterapia, 164, 105354. [Link]

-

Belkahla, H., et al. (2023). In Silico-Motivated Discovery of Novel Potent Glycogen Synthase-3 Inhibitors: 1-(Alkyl/arylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione Identified as a Scaffold for Kinase Inhibitor Development. Molecules, 28(9), 3797. [Link]

-

Structure of a Myeloid cell leukemia-1 (Mcl-1) inhibitor bound to drug site 3 of human serum albumin. (2017). Scientific Reports, 7, 45223. [Link]

-

National Center for Biotechnology Information. (n.d.). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Retrieved from [Link]

-

BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, anti-inflammatory evaluation and in silico studies of naphtho[1,2-e]o[3][4]xazine derivatives as potential non-steroidal anti-inflammatory agents. Retrieved from [Link]

-

Beltran, P. J., et al. (2014). Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. Journal of medicinal chemistry, 57(15), 6299–6311. [Link]

-

National Center for Biotechnology Information. (n.d.). Cell Viability Assays. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Measurement of NF-κB activation in TLR-activated macrophages. Retrieved from [Link]

-

ResearchGate. (n.d.). What will be the best way to test NFkb activation via western blot?. Retrieved from [Link]

-

Lin, C. H., et al. (2018). Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity. Frontiers in pharmacology, 9, 139. [Link]

-

MDPI. (n.d.). Monitoring the Levels of Cellular NF-κB Activation States. Retrieved from [Link]

-

ResearchGate. (n.d.). MTT (Assay protocol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene. Retrieved from [Link]

-

MDPI. (n.d.). In Vitro Antimicrobial Effects and Inactivation Mechanisms of 5,8-Dihydroxy-1,4-Napthoquinone. Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro antimicrobial activity of a new series of 1,4-naphthoquinones. Retrieved from [Link]

-

PubMed. (n.d.). In Vitro Antimicrobial Activity of a New Series of 1,4-naphthoquinones. Retrieved from [Link]

-

Kosheeka. (n.d.). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). TOXICOLOGICAL PROFILE FOR NAPHTHALENE, 1-METHYLNAPHTHALENE, AND 2-METHYLNAPHTHALENE. Retrieved from [Link]

-

Wikipedia. (n.d.). Naphthalene. Retrieved from [Link]

-

ResearchGate. (n.d.). 1-Hydroxy -2-naphthoic acid-based MCL-1 inhibitor. Retrieved from [Link]

-

PubMed. (n.d.). Structure-based design of N-substituted 1-hydroxy-4-sulfamoyl-2-naphthoates as selective inhibitors of the Mcl-1 oncoprotein. Retrieved from [Link]

-

ACS Publications. (n.d.). In Pursuit of Best-in-Class MCL-1 Inhibitors: Discovery of Highly Potent 1,4-Indoyl Macrocycles with Favorable Physicochemical Properties. Retrieved from [Link]

-

MDPI. (n.d.). GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier?. Retrieved from [Link]

-

ChemRxiv. (n.d.). From Inhibition to Degradation: Targeting the Anti-apoptotic Protein Myeloid Cell Leukemia 1(MCL1). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Small molecule Mcl-1 inhibitors for the treatment of cancer. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Understanding MCL1: from cellular function and regulation to pharmacological inhibition. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. Retrieved from [Link]

-

IAPC Journals. (n.d.). Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides: Original scientific article. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. Retrieved from [Link]

Sources

- 1. Buy Methyl 1-naphthoate | 2459-24-7 [smolecule.com]

- 2. captortherapeutics.com [captortherapeutics.com]

- 3. Inhibition of GSK-3 induces differentiation and impaired glucose metabolism in renal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Virtuoso: A Technical Guide to the Applications of Methyl 1-Naphthoate

Introduction: In the vast landscape of organic chemistry, certain molecules, though seemingly simple in their structure, emerge as pivotal players in a multitude of applications. Methyl 1-naphthoate, a seemingly unassuming ester of 1-naphthoic acid and methanol, is one such versatile virtuoso. Its unique combination of a bulky, aromatic naphthalene core and a reactive ester functionality bestows upon it a chemical character that is both stable and readily transformable. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the core applications of methyl 1-naphthoate, moving beyond a mere listing of uses to explore the underlying chemical principles and practical methodologies that make it an indispensable tool in modern science and industry. We will journey through its synthesis, explore its role as a fragrant note, unravel its significance as a key building block in the synthesis of pharmaceuticals and other fine chemicals, and examine the biological activities of its derivatives that are paving the way for new therapeutic interventions.

I. The Genesis of a Versatile Molecule: Synthesis of Methyl 1-Naphthoate

The primary and most common method for the industrial and laboratory synthesis of methyl 1-naphthoate is the Fischer-Speier esterification . This acid-catalyzed reaction between a carboxylic acid (1-naphthoic acid) and an alcohol (methanol) is a cornerstone of organic synthesis.[1] The causality behind this choice of reaction lies in its relative simplicity, the availability of starting materials, and the generally high yields achievable under optimized conditions.

A. Reaction Mechanism and Key Parameters

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst, typically concentrated sulfuric acid or hydrochloric acid, protonates the carbonyl oxygen of the 1-naphthoic acid, thereby increasing the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks this activated carbonyl carbon. A series of proton transfers and the subsequent elimination of a water molecule lead to the formation of the methyl ester.

Diagram: Fischer-Speier Esterification of 1-Naphthoic Acid

A simplified representation of the Fischer-Speier esterification process.

B. Experimental Protocol: A Self-Validating System

The following protocol for the synthesis of methyl 1-naphthoate is designed as a self-validating system, where the purification and characterization steps ensure the integrity of the final product.

Materials:

-

1-Naphthoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-naphthoic acid in an excess of anhydrous methanol. A typical molar ratio of methanol to 1-naphthoic acid is 5:1 to 10:1 to drive the equilibrium towards the product side.

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring. The amount of catalyst is typically 1-2% of the molar amount of the carboxylic acid.

-

Reflux: Heat the reaction mixture to reflux and maintain it for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Add diethyl ether to extract the methyl 1-naphthoate. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.[2][3]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent (diethyl ether and excess methanol) using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation to obtain pure methyl 1-naphthoate.

Characterization: The identity and purity of the synthesized methyl 1-naphthoate should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and its physical properties like boiling point can be compared with literature values.

II. The Scent of Sophistication: Methyl 1-Naphthoate in the Fragrance Industry

Due to its pleasant, sweet, and somewhat floral aroma, methyl 1-naphthoate is a valuable ingredient in the fragrance industry.[1] It is often utilized as a modifier and a fixative in various perfume compositions.

A. Olfactory Profile and Application in Perfumery

Methyl 1-naphthoate possesses a unique scent profile that can be described as having notes of orange blossom, neroli, and a subtle honey-like sweetness. This makes it a versatile component in floral and oriental fragrance families. It can be used to:

-

Enhance Floral Notes: It blends well with other floral scents like jasmine, ylang-ylang, and tuberose, adding depth and complexity.

-

Provide a Sweet, Fruity Nuance: In combination with citrus and fruity top notes, it can round out the sharpness and introduce a more sophisticated sweetness.[4]

-

Act as a Fixative: Its relatively high boiling point allows it to evaporate slowly, helping to prolong the longevity of the overall fragrance on the skin.

While specific formulations are often proprietary, methyl 1-naphthoate can be found in fine fragrances, cosmetics, soaps, and other scented products. For instance, it can be a component in "Fougere" type formulations, contributing to the sweet, hay-like, and tobacco-like undertones.

III. The Architect's Blueprint: Methyl 1-Naphthoate as a Pharmaceutical Intermediate

One of the most significant applications of methyl 1-naphthoate is its role as a key intermediate in the synthesis of pharmaceuticals.[1][2] The naphthalene scaffold is a common motif in many biologically active molecules, and the ester group of methyl 1-naphthoate provides a convenient handle for further chemical modifications.

A. A Gateway to Bioactive Molecules

Methyl 1-naphthoate serves as a starting material for the synthesis of a wide range of derivatives with potential therapeutic applications. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid (1-naphthoic acid), which can then be converted into amides, acid chlorides, or other functional groups. Furthermore, the naphthalene ring itself can undergo various electrophilic substitution reactions, allowing for the introduction of different substituents.

Derivatives of methyl 1-naphthoate have shown promise in several therapeutic areas:

-

Anti-inflammatory Agents: Some derivatives have exhibited anti-inflammatory properties by inhibiting key inflammatory mediators.

-

Anticancer Agents: The naphthalene core is present in several anticancer drugs, and research is ongoing to develop new methyl 1-naphthoate-based compounds with improved efficacy and selectivity.[5] It has been shown to inhibit glycogen synthase kinase-3 (GSK-3), a protein implicated in cancer progression, and the Mcl-1 protein, which is involved in cell death.[5]

-

Antimicrobial Agents: Certain derivatives have demonstrated activity against various bacterial and fungal strains.

B. Synthesis of Pharmaceutical Fine Chemicals

The transformation of methyl 1-naphthoate into more complex pharmaceutical fine chemicals often involves multi-step synthetic pathways. For example, the hydrolysis of methyl 1-naphthoate to 1-naphthoic acid is a common first step. This acid can then be coupled with various amines to form amides, a functional group prevalent in many drug molecules.

Diagram: Methyl 1-Naphthoate as a Pharmaceutical Synthon

The role of methyl 1-naphthoate as a versatile starting material in pharmaceutical synthesis.

IV. A Versatile Building Block in Organic Synthesis

Beyond its specific applications in fragrances and pharmaceuticals, methyl 1-naphthoate is a valuable building block, or synthon , in broader organic synthesis. Its chemical properties allow it to participate in a variety of reactions, making it a useful tool for the construction of complex organic molecules.

A. Key Chemical Transformations

The reactivity of methyl 1-naphthoate is primarily centered around its ester group and the aromatic naphthalene ring.

| Reaction Type | Reagents | Product Type | Significance |

| Hydrolysis | Acid or Base | 1-Naphthoic Acid | Access to a key carboxylic acid intermediate. |

| Transesterification | Alcohol, Acid/Base Catalyst | Different Naphthoate Esters | Modification of the ester group for specific applications. |

| Ammonolysis | Ammonia or Amines | 1-Naphthamide | Synthesis of amides, important in biological systems. |

| Reduction | Reducing Agents (e.g., LiAlH₄) | (1-Naphthyl)methanol | Formation of a primary alcohol for further transformations. |

| Grignard Reaction | Grignard Reagents (R-MgX) | Tertiary Alcohols | Carbon-carbon bond formation. |

| Electrophilic Aromatic Substitution | Electrophiles (e.g., HNO₃/H₂SO₄) | Substituted Methyl 1-Naphthoates | Functionalization of the aromatic ring. |

B. Industrial Applications of Naphthalene Derivatives

While methyl 1-naphthoate itself has niche industrial uses, its derivatives, stemming from the reactions mentioned above, have broader industrial applications. For instance, naphthalenesulfonic acids are used in the production of dyes, pigments, and as dispersants in various industries.[6] Naphthols are precursors to antioxidants and other specialty chemicals.[7]

V. Clarifying Misconceptions: Plant Growth Regulation and Pesticidal Activity

It is important to address a common point of confusion regarding the applications of methyl 1-naphthoate. While certain naphthalene derivatives, such as 1-naphthaleneacetic acid (NAA) and 1-naphthaleneacetamide, are well-known synthetic auxins used as plant growth regulators, there is no substantial evidence to suggest that methyl 1-naphthoate itself possesses significant activity in this area. Similarly, while 1-methylnaphthalene has been used as an insecticide, this is a distinct compound from methyl 1-naphthoate. This distinction is crucial for the accurate application of these chemicals in agricultural and pest control contexts.

VI. Conclusion

Methyl 1-naphthoate, with its deceptively simple structure, stands as a testament to the profound impact that a single molecule can have across diverse scientific and industrial domains. From the subtle art of perfumery to the life-saving realm of drug discovery and the foundational principles of organic synthesis, its versatility is undeniable. The ability to readily synthesize and functionalize this molecule ensures its continued relevance as a key building block for innovation. As researchers continue to explore the vast chemical space of naphthalene derivatives, we can anticipate that the applications of this remarkable ester will only continue to expand, further solidifying its status as a true virtuoso of the chemical world.

VII. References

-

Fischer Esterification: Preparation of methyl benzoate. (n.d.). Docsity. Retrieved January 30, 2026, from [Link]

-

Experiment : Esterification: The Synthesis of Methyl Benzoat ee. (n.d.). Science Learning Center. Retrieved January 30, 2026, from [Link]

-

PH CH 126.1 Fischer Esterification of Methyl Benzoate 2. (n.d.). Scribd. Retrieved January 30, 2026, from [Link]

-

α-NAPHTHOIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved January 30, 2026, from [Link]

-

Methyl Benzoate : Organic Synthesis Fischer Esterification. (2023, April 5). YouTube. Retrieved January 30, 2026, from [Link]

-

Naphthalene. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]

-

5 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 30, 2026, from [Link]

-

US7375062B1 - Substituted hydrogenated naphthalene derivatives and their use in fragrance formulations. (n.d.). Google Patents. Retrieved January 30, 2026, from

-

1(2H)-Naphthalenone, 6-amino-3,4-dihydro. (n.d.). Organic Syntheses. Retrieved January 30, 2026, from [Link]

-

Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain. (2025, December 2). ResearchGate. Retrieved January 30, 2026, from [Link]

-

How is Methyl Benzoate used in the fragrance industry?. (2025, May 15). Blog - Evergreensino. Retrieved January 30, 2026, from [Link]

-

One-pot synthesis of new alkyl 1-naphthoates bearing quinoline, pyranone and cyclohexenone moieties via metal-free sequential addition/oxidation reactions. (2021, November 16). National Institutes of Health. Retrieved January 30, 2026, from [Link]

-

Fine Chemicals. (n.d.). Retrieved January 30, 2026, from [Link]

-

The 11 Most Important Ingredients Used in Perfumery. (2024, October 5). Alpha Aromatics. Retrieved January 30, 2026, from [Link]

-

Naphthalene Industrial Applications - From Mothballs To Pigments. (n.d.). Periodical by Knowde. Retrieved January 30, 2026, from [Link]

-

WO2016205301A1 - Fragrance fixatives and compositions comprising thereof. (n.d.). Google Patents. Retrieved January 30, 2026, from

-

Pharmaceutical Fine Chemicals. (2025, August 5). ResearchGate. Retrieved January 30, 2026, from [Link]

-

methyl 1-naphthoate - 2459-24-7, C12H10O2, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSynthesis. Retrieved January 30, 2026, from [Link]

-

1-Naphthoate | C11H7O2- | CID 5049265. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

Sources

- 1. Buy Methyl 1-naphthoate | 2459-24-7 [smolecule.com]

- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 3. scribd.com [scribd.com]

- 4. How is Methyl Benzoate used in the fragrance industry? - Blog - Evergreensino [evergreensinochem.com]

- 5. biosynth.com [biosynth.com]

- 6. Naphthalene - Wikipedia [en.wikipedia.org]

- 7. Naphthalene Industrial Applications - From Mothballs To Pigments [periodical.knowde.com]

Strategic Safety and Operational Handling of Methyl 1-Naphthoate in Pharmaceutical Synthesis

Executive Summary & Chemical Identity

Methyl 1-naphthoate (CAS: 2459-24-7) is a lipophilic ester derivative of 1-naphthoic acid.[1] While often overshadowed by its hydrocarbon analog (1-methylnaphthalene) or its isomer (methyl 2-naphthoate), it serves as a critical scaffold in the synthesis of glycogen synthase kinase-3 (GSK-3) inhibitors and axially chiral benzimidazole derivatives.

Critical Distinction for Researchers: Do not conflate Methyl 1-naphthoate (an ester) with 1-Methylnaphthalene (a polycyclic aromatic hydrocarbon). While both share a naphthalene core, their toxicological profiles and reactivity differ significantly. Methyl 1-naphthoate is primarily an irritant prone to hydrolysis, whereas alkyl-naphthalenes carry higher carcinogenic suspicion and volatility risks.

| Property | Data | Operational Implication |

| CAS Number | 2459-24-7 | Unique identifier for inventory tracking. |

| Molecular Formula | C₁₂H₁₀O₂ | MW: 186.21 g/mol .[1] |

| Physical State | Low-melting Solid / Liquid | MP: ~38–39°C . It frequently exists as a supercooled liquid or "slush" at room temperature. |

| Boiling Point | ~169°C (20 mmHg) | High boiling point; difficult to remove by rotary evaporation. |

| Flash Point | ~146°C | Class IIIB Combustible Liquid (low fire risk under normal ambient conditions). |

| Solubility | Organics (High), Water (Low) | Lipophilic; penetrates skin barriers easily. |

Hazard Architecture & Toxicological Logic

As a Senior Application Scientist, I approach safety not just by reading GHS codes, but by understanding the molecular fate of the compound.

The Hydrolysis Pathway Risk

The primary physiological risk of methyl 1-naphthoate stems from its metabolic fate. Upon contact with mucosal membranes (eyes, lungs) or absorption through the skin, esterases hydrolyze the compound.

-

Immediate Effect: Release of Methanol (local toxicity/irritation) and 1-Naphthoic Acid (pH drop, tissue irritation).

-

Systemic Effect: The naphthalene core is highly lipophilic, allowing it to cross cell membranes. While less volatile than naphthalene, chronic exposure can stress hepatic detoxification pathways (cytochrome P450).

GHS Classification & Signal Word: WARNING

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H411: Toxic to aquatic life with long-lasting effects (inferred from naphthalene derivatives).

Visualizing the Toxicity Pathway

The following diagram illustrates the metabolic breakdown that drives the safety requirements.

Figure 1: Metabolic hydrolysis pathway of Methyl 1-naphthoate indicating the generation of irritant metabolites.

Operational Handling Protocol: The "Melt-Dispense" Strategy

The most common error in handling Methyl 1-naphthoate is struggling with its phase state. At 20–25°C (typical lab temp), it is often a sticky, semi-solid sludge that is impossible to pipette accurately and messy to weigh.

The Protocol: Do not chip the solid. Melt it.

Step 1: Phase Normalization

-

Inspection: Check the reagent bottle. If it appears semi-solid or heterogeneous, do not attempt to scoop it.

-

Thermal Conditioning: Place the sealed bottle in a water bath or bead bath set to 45°C for 30 minutes.

-

Why? This ensures the compound is a homogeneous liquid (viscosity ~5 cP), allowing for precise volumetric transfer.

-

-

Ventilation: Open the warm vessel only inside a fume hood. Warm esters have higher vapor pressures, increasing olfactory fatigue and inhalation risk.

Step 2: Transfer & Solvation

-

PPE: Nitrile gloves (0.11 mm minimum) are sufficient for splash protection. Double-glove if handling >50g due to the lipophilicity of the naphthalene ring.

-

Solvent Compatibility: Methyl 1-naphthoate is freely soluble in DCM, Ethyl Acetate, and DMSO.

-

Expert Tip: If using as a limiting reagent, rinse the transfer vessel with the reaction solvent (e.g., THF) to ensure quantitative transfer, as the viscous oil tends to cling to glass.

-

Step 3: Reaction Monitoring

-

TLC Visualization: The naphthalene core is UV-active.

-

Rf Value: Methyl 1-naphthoate is less polar than 1-naphthoic acid.

-

Stain: UV (254 nm) is primary. Cerium Ammonium Molybdate (CAM) is effective for the ester functionality.

-

Emergency Response & Spill Management

Decision Matrix for Spills

Because the compound can be liquid or solid depending on ambient temperature, the cleanup response varies.

Figure 2: Decision matrix for cleaning spills based on the compound's phase state.

First Aid Specifics

-

Skin Contact: Immediate soap and water wash is critical. The lipophilic nature means water alone will bead off; a surfactant (soap) is required to emulsify and remove the ester.

-

Eye Contact: Flush for 15 minutes. The hydrolysis to naphthoic acid can cause stinging and pH damage to the cornea.

Storage and Stability

-

Temperature: Store at 2–8°C (Refrigerator).

-

Reasoning: Keeping it well below its melting point prevents the "freeze-thaw" cycling that can push liquid through cap threads (creep).

-

-

Segregation: Store away from strong oxidizers and strong bases (to prevent inadvertent hydrolysis).

-

Odor Control: Secondary containment (overpack) is recommended. While the odor is "fruity/aromatic," it is persistent and can contaminate the lab environment.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 931, Naphthalene Derivatives. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Registration Dossier - Naphthalene derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Reactivity of the Naphthyl Group in Methyl 1-Naphthoate

Introduction: Unveiling the Chemical Persona of Methyl 1-Naphthoate

Methyl 1-naphthoate, a seemingly simple ester derivative of naphthalene, presents a fascinating case study in aromatic reactivity. The fusion of two benzene rings to form the naphthalene nucleus, combined with the electronic influence of the methyl ester substituent at the C1 position, creates a molecule with a rich and nuanced chemical character. This guide provides an in-depth exploration of the reactivity of the naphthyl group in methyl 1-naphthoate, offering a technical resource for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into the underlying principles that govern its transformations, supported by established experimental protocols and mechanistic insights, to provide a comprehensive understanding of this versatile chemical entity.

The naphthalene ring system is inherently more reactive towards electrophiles than benzene. This is due to the lower delocalization energy required to form the intermediate carbocation (arenium ion) upon electrophilic attack. In naphthalene, the formation of this intermediate only disrupts the aromaticity of one of the rings, a less energy-intensive process compared to the complete disruption of aromaticity in benzene. Electrophilic attack on unsubstituted naphthalene preferentially occurs at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7). This preference is attributed to the greater number of resonance structures that can be drawn for the α-attack intermediate, with two of these structures preserving a full benzene ring, thus leading to a more stabilized intermediate.[1][2][3]

The introduction of a methyl ester group (-COOCH₃) at the C1 position significantly modulates this inherent reactivity. The ester group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. In the context of a single benzene ring, such groups are typically meta-directing. However, in the fused ring system of methyl 1-naphthoate, the interplay between the deactivating nature of the substituent and the intrinsic reactivity of the naphthalene nucleus leads to complex and often highly regioselective outcomes. This guide will systematically explore these outcomes across a range of important chemical transformations.

I. Electrophilic Aromatic Substitution: A Tale of Two Influences

The electrophilic substitution reactions of methyl 1-naphthoate are governed by a delicate balance between the inherent reactivity of the naphthalene core and the directing effect of the C1-ester group.

Nitration: A Well-Defined Pathway

The nitration of methyl 1-naphthoate is a classic example of how the substituent directs incoming electrophiles. The primary product of dinitration is methyl 4,5-dinitro-1-naphthoate. This outcome reveals that the electron-withdrawing ester group directs the first nitro group to the C5 and C8 positions of the unsubstituted ring, and a second nitro group to the C4 position of the substituted ring. A key study by Koelsch and Hoffman demonstrated that the nitration of methyl 1-naphthoate with nitric acid in the presence of sulfuric acid leads to the formation of methyl 4,5-dinitro-1-naphthoate.[4]

Mechanistic Rationale:

The ester group at C1 deactivates the ring to which it is attached. Therefore, the initial electrophilic attack by the nitronium ion (NO₂⁺) occurs on the more electron-rich, unsubstituted ring. The preferred positions for attack on this ring are the α-positions, C5 and C8. Following the initial nitration, the presence of a nitro group at C5 (or C8) further deactivates that ring. The second nitration then occurs on the remaining ring, directed by the ester group. While electron-withdrawing groups are typically meta-directing in benzene, in the naphthalene system, the C4 position becomes the most favorable site for attack on the substituted ring.

Sources

Methodological & Application

esterification of 1-naphthoic acid with methanol procedure

Application Note: Optimization of Methyl 1-Naphthoate Synthesis Subtitle: Overcoming Steric Hindrance in 1-Naphthoic Acid Esterification via Kinetic vs. Thermodynamic Control

Abstract

The esterification of 1-naphthoic acid presents a classic challenge in organic synthesis due to the "peri-effect"—steric repulsion between the C1-carboxyl group and the C8-peri-hydrogen. This interaction destabilizes the tetrahedral intermediate in nucleophilic acyl substitution, significantly reducing reaction rates compared to its isomer, 2-naphthoic acid. This guide provides two field-validated protocols: a scalable Thermodynamic Route (Fischer Esterification) for general use and a Kinetic Route (Acyl Chloride) for high-throughput or difficult substrates.

Mechanistic Expertise: The "Peri-Effect" Challenge

Before attempting synthesis, researchers must understand the kinetic barrier. Unlike benzoic acid, 1-naphthoic acid possesses a hydrogen atom at the C8 position that physically obstructs the C1 carbonyl carbon.

-

The Consequence: In standard Fischer esterification, the formation of the tetrahedral intermediate (sp²

sp³) increases steric crowding. -

The Solution:

-

Method A (Fischer) relies on Le Chatelier’s principle, using excess methanol and heat to drive the equilibrium despite the slow kinetics.

-

Method B (Acyl Chloride) bypasses the reversible equilibrium entirely by creating a highly reactive intermediate (

) that collapses rapidly to the ester, rendering the steric penalty negligible.

-

Visualizing the Reaction Logic

Figure 1: Decision matrix for selecting the esterification pathway based on kinetic vs. thermodynamic requirements.

Experimental Protocols

Method A: Modified Fischer Esterification (Thermodynamic)

Best for: Large-scale synthesis, cost-efficiency, and avoiding halogenated byproducts.

Reagents:

-

1-Naphthoic Acid (1.0 equiv)

-

Methanol (anhydrous, solvent/reagent, >10 equiv)

-

Sulfuric Acid (

, conc., 0.5 equiv) or

Step-by-Step Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. A drying tube (CaCl₂) atop the condenser is recommended to exclude atmospheric moisture.

-

Dissolution: Dissolve 1-naphthoic acid (e.g., 5.0 g, 29 mmol) in Methanol (50 mL). The acid may not dissolve completely at RT but will solubilize upon heating.

-

Catalyst Addition: Slowly add conc.

(0.8 mL) dropwise.-

Note: The reaction is exothermic.[1] Adding acid too fast can cause methanol to flash boil.

-

-

Reflux: Heat the mixture to a vigorous reflux (65°C) for 8–12 hours .

-

Expert Tip: Due to steric hindrance, 1-naphthoic acid reacts slower than benzoic acid. Monitor via TLC (Hexane:EtOAc 4:1). If starting material persists after 12h, add trimethyl orthoformate (1.0 equiv) as a water scavenger to drive equilibrium.

-

-

Workup:

-

Purification: The crude methyl ester is typically a high-boiling liquid. Purify via vacuum distillation (bp ~143°C @ 3 mmHg) or silica flash chromatography (Hexane:EtOAc 9:1).

Method B: Acyl Chloride Activation (Kinetic)

Best for: Quantitative yields, valuable substrates, or if Method A fails due to equilibrium issues.

Reagents:

-

1-Naphthoic Acid (1.0 equiv)

-

Thionyl Chloride (

, 1.5 equiv) -

Methanol (Excess)

-

Catalytic DMF (1-2 drops)

Step-by-Step Protocol:

-

Activation: In a dry flask under inert atmosphere (

), suspend 1-naphthoic acid in dry Toluene or DCM (optional, can run neat). -

Chlorination: Add

dropwise, followed by 1 drop of DMF. -

Reflux: Heat to 70°C (or reflux if using solvent) for 2 hours. Gas evolution (

, -

Evaporation (Critical): Once gas evolution ceases, concentrate the mixture under vacuum to remove excess

.-

Why? Residual thionyl chloride will react with methanol to form

and dimethyl sulfite, complicating purification.

-

-

Esterification: Redissolve the crude 1-naphthoyl chloride (amber oil) in dry DCM. Cool to 0°C. Add Methanol (excess) slowly.

-

Quench: Stir for 30 mins at RT. Quench with saturated

. -

Isolation: Separate organic layer, dry, and concentrate. Yields are typically >95%.

Data Analysis & Self-Validation

To ensure scientific integrity, the product must be validated against the following physicochemical markers.

Table 1: Comparative Process Metrics

| Metric | Method A (Fischer) | Method B (Acyl Chloride) |

| Atom Economy | High (Water is only byproduct) | Lower ( |

| Reaction Time | 8–12 Hours | 3–4 Hours |

| Yield (Typical) | 75–85% | 92–98% |

| Purification | Requires acid wash | Minimal (often pure after workup) |

Table 2: Validation Parameters (Methyl 1-Naphthoate)

| Analytical Method | Expected Signal | Interpretation |

| TLC (Hex:EtOAc 4:1) | Distinctly higher than acid ( | |

| ¹H NMR (CDCl₃) | Diagnostic Singlet: Methyl ester group. | |

| ¹H NMR (CDCl₃) | Peri-Proton (H8): Deshielded by carbonyl. | |

| IR Spectroscopy | 1715–1725 cm⁻¹ | Strong C=O stretch (Ester). |

Workflow Visualization: Method B

Figure 2: Sequential workflow for the kinetic Acyl Chloride route, highlighting the critical evaporation step.

Troubleshooting & Safety

-

Sublimation: 1-Naphthoic acid has a tendency to sublime. During reflux (Method A), ensure the condenser is efficient. If solid deposits appear in the condenser, wash them down with solvent.

-

Solubility: If the acid precipitates upon adding

in Method A, add a co-solvent like Toluene or DCM to maintain homogeneity. -

Safety:

-

Thionyl Chloride: Reacts violently with water. Perform all Method B steps in a fume hood.

-

Methanol: Toxic and flammable.

-

References

-

PubChem. Methyl 1-naphthoate Compound Summary. National Library of Medicine. Available at: [Link]

-

Organic Syntheses. 1-Naphthoic Acid Synthesis (Grignard Route). Coll. Vol. 2, p. 425 (1943). (Provides context for precursor handling and acid stability). Available at: [Link]

Sources

using methyl 1-naphthoate in the synthesis of novel compounds

Application Notes & Protocols

Topic: Leveraging Methyl 1-Naphthoate in the Synthesis of Novel Bio-active and Material Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Naphthalene Scaffold and the Versatility of Methyl 1-Naphthoate

The naphthalene core, a simple bicyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and lipophilic nature make it an ideal building block for designing molecules that can interact with biological targets or exhibit unique optoelectronic properties.[2][3] Naphthalene derivatives are found in numerous pharmaceuticals, including anti-inflammatory agents, and are integral to the development of organic semiconductors.[2][3]

Methyl 1-naphthoate emerges as a particularly valuable and versatile starting material for accessing a diverse array of these functionalized naphthalene derivatives. As a stable, commercially available ester, it provides a strategic entry point to key functional groups—carboxylic acids, alcohols, and aldehydes—through well-established and reliable chemical transformations. This application note details the core synthetic utility of methyl 1-naphthoate, providing both the mechanistic rationale and field-tested protocols for its conversion into high-value chemical intermediates.

Table 1: Physicochemical Properties of Methyl 1-Naphthoate [4]

| Property | Value |

| Molecular Formula | C₁₂H₁₀O₂ |

| Molecular Weight | 186.21 g/mol |

| Appearance | Colorless to Yellow Liquid |

| Boiling Point | 169 °C @ 20 mmHg |

| Refractive Index | 1.61 |

| CAS Number | 2459-24-7 |

Core Synthetic Transformations of Methyl 1-Naphthoate

The reactivity of methyl 1-naphthoate is dominated by its ester functional group. The following sections provide detailed protocols for three fundamental transformations that convert this ester into key synthetic intermediates: 1-naphthoic acid, (1-naphthyl)methanols, and 1-naphthaldehyde.

Workflow Overview: From Ester to Key Intermediates

Caption: Key synthetic routes starting from methyl 1-naphthoate.

Saponification: Synthesis of 1-Naphthoic Acid

Expertise & Rationale: The conversion of methyl 1-naphthoate to 1-naphthoic acid via base-mediated hydrolysis (saponification) is a foundational step for many synthetic pathways. 1-Naphthoic acid is an essential precursor for the synthesis of amides, acyl chlorides, and other carboxylic acid derivatives.[5] The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling a methoxide ion. A final acid-base reaction between the newly formed carboxylic acid and the methoxide ion drives the reaction to completion, forming the highly stable carboxylate salt. An acidic workup is required to protonate the carboxylate and precipitate the desired 1-naphthoic acid.

Protocol: Hydrolysis of Methyl 1-Naphthoate

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve methyl 1-naphthoate (10.0 g, 53.7 mmol) in methanol (100 mL).

-

Reagent Addition: In a separate beaker, dissolve sodium hydroxide (4.3 g, 107.4 mmol, 2.0 eq.) in deionized water (25 mL). Add the NaOH solution to the flask.

-

Reaction: Heat the mixture to reflux (approx. 70-75 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup (Quench & Acidification): Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully acidify the mixture by adding 6M hydrochloric acid (HCl) dropwise with stirring until the pH is ~1-2. A white precipitate of 1-naphthoic acid will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual salts.

-

Purification: Dry the crude product under vacuum. For higher purity, the 1-naphthoic acid can be recrystallized from a hot toluene or ethanol/water mixture.[6]

Table 2: Expected Outcome for 1-Naphthoic Acid Synthesis

| Parameter | Expected Value |

| Product | 1-Naphthoic Acid |

| Typical Yield | 90-98% |

| Appearance | White to off-white solid |

| Melting Point | 159-162 °C[5] |

Grignard Reaction: Synthesis of Tertiary Alcohols

Expertise & Rationale: The addition of organometallic reagents, such as Grignard reagents, to esters is a powerful method for carbon-carbon bond formation.[7] This reaction transforms the planar ester into a sterically complex tertiary alcohol. The mechanism involves two sequential nucleophilic additions. The first equivalent of the Grignard reagent adds to the ester carbonyl, forming a tetrahedral intermediate which then collapses to form a ketone and a magnesium alkoxide salt. This newly formed ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent, yielding a magnesium alkoxide. A final aqueous acidic workup protonates the alkoxide to furnish the tertiary alcohol.[7] This protocol uses phenylmagnesium bromide as an example to synthesize diphenyl(1-naphthyl)methanol.

Protocol: Grignard Addition to Methyl 1-Naphthoate

-

Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

-

Reagent Preparation: Add anhydrous tetrahydrofuran (THF, 80 mL) to the flask. Add a solution of methyl 1-naphthoate (5.0 g, 26.8 mmol) in anhydrous THF (20 mL) to the dropping funnel.

-

Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add phenylmagnesium bromide (3.0 M solution in diethyl ether, 19.7 mL, 59.1 mmol, 2.2 eq.) to the stirred THF via syringe.

-

Reaction: Add the methyl 1-naphthoate solution from the dropping funnel dropwise to the Grignard reagent solution over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

-

Workup (Quench): Cool the flask back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Isolation & Purification: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Table 3: Expected Outcome for Tertiary Alcohol Synthesis

| Parameter | Expected Value (for Diphenyl(1-naphthyl)methanol) |

| Product | Diphenyl(1-naphthyl)methanol |

| Typical Yield | 75-85% |

| Appearance | White solid |

| Molecular Weight | 322.42 g/mol |

Reduction: Synthesis of 1-Naphthylmethanol

Expertise & Rationale: The reduction of an ester to a primary alcohol is a fundamental transformation. Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are required for this conversion. The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) to the ester carbonyl, forming a tetrahedral intermediate. This intermediate collapses, eliminating the methoxide group to form an aldehyde (1-naphthaldehyde). The aldehyde is then rapidly reduced by a second equivalent of hydride to form an aluminum alkoxide intermediate. An aqueous workup is necessary to hydrolyze the alkoxide and liberate the primary alcohol, 1-naphthylmethanol. This alcohol is a versatile precursor for ethers, halides, and the corresponding aldehyde via controlled oxidation.

Protocol: LiAlH₄ Reduction of Methyl 1-Naphthoate

-

Setup: Assemble a flame-dried 500 mL three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

-

Reagent Preparation: Suspend lithium aluminum hydride (LiAlH₄) (1.53 g, 40.3 mmol, 1.5 eq.) in anhydrous tetrahydrofuran (THF, 100 mL) in the flask and cool to 0 °C in an ice bath. In the dropping funnel, prepare a solution of methyl 1-naphthoate (5.0 g, 26.8 mmol) in anhydrous THF (50 mL).

-

Reaction: Add the methyl 1-naphthoate solution dropwise to the stirred LiAlH₄ suspension over 45 minutes, ensuring the internal temperature does not exceed 10 °C. After addition, remove the ice bath and stir the reaction at room temperature for 1 hour.

-

Workup (Fieser Quench): Cool the mixture back to 0 °C. Quench the reaction by the sequential, slow, and careful dropwise addition of:

-

Deionized water (1.5 mL)

-

15% aqueous NaOH solution (1.5 mL)

-

Deionized water (4.5 mL) This procedure is critical for safety and results in a granular precipitate of aluminum salts that is easy to filter.

-

-

Isolation: Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Combine the filtrates and concentrate the solvent under reduced pressure. The resulting crude 1-naphthylmethanol can be purified by recrystallization from hexanes or by silica gel chromatography.

Table 4: Expected Outcome for 1-Naphthylmethanol Synthesis

| Parameter | Expected Value |

| Product | 1-Naphthylmethanol |

| Typical Yield | 85-95% |

| Appearance | White solid |

| Melting Point | 62-64 °C |

Applications in Novel Compound Development

The primary products derived from methyl 1-naphthoate are not endpoints but rather key nodes in the synthesis of more complex and functional molecules.

Caption: Synthetic utility map for methyl 1-naphthoate derivatives.

-